molecular formula C17H18N4O2 B6752798 1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3,4-dihydroquinolin-2-one

1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3,4-dihydroquinolin-2-one

Cat. No.: B6752798
M. Wt: 310.35 g/mol
InChI Key: OWPXKAZDVPQTLP-UHFFFAOYSA-N
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Description

1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3,4-dihydroquinolin-2-one is a complex heterocyclic compound. It features an imidazo[1,2-a]pyrazine moiety fused with a quinolinone structure. Compounds with such intricate structures are often of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3,4-dihydroquinolin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazo[1,2-a]pyrazine core can be constructed via a condensation reaction between a suitable diamine and a diketone, followed by cyclization and functionalization steps .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3,4-dihydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3,4-dihydroquinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3,4-dihydroquinolin-2-one is unique due to its fused heterocyclic structure, which combines the properties of both imidazo[1,2-a]pyrazine and quinolinone moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to its individual components.

Properties

IUPAC Name

1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-3,4-dihydroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16-6-5-13-3-1-2-4-14(13)21(16)12-17(23)20-10-9-19-8-7-18-15(19)11-20/h1-4,7-8H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPXKAZDVPQTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CC(=O)N3CCN4C=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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